Deferoxamine mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

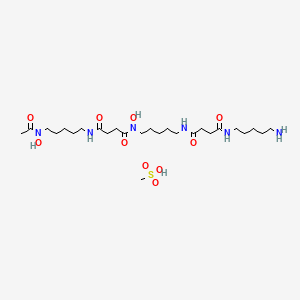

N'-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N-(5-aminopentyl)butanediamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O7.CH4O3S/c1-21(32)30(37)19-9-3-7-18-29-24(35)13-14-25(36)31(38)20-10-4-8-17-28-23(34)12-11-22(33)27-16-6-2-5-15-26;1-5(2,3)4/h37-38H,2-20,26H2,1H3,(H,27,33)(H,28,34)(H,29,35);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPUICJHVHALSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)NCCCCCN)O)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52N6O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture and Chelation Dynamics of Deferoxamine Mesylate

Executive Summary

Deferoxamine Mesylate (DFO) is a hexadentate bacterial siderophore originally isolated from Streptomyces pilosus. It remains the gold standard for iron chelation therapy due to its exceptionally high affinity for ferric iron (

Molecular Architecture and Biosynthetic Origin

Chemical Structure

Deferoxamine B is a linear hydroxamic acid derivative. Its backbone consists of repeating units of 1-amino-5-hydroxyaminopentane linked by succinic acid residues. The molecule terminates with an unblocked amino group at one end and an acetyl group at the other.

-

IUPAC Name:

[1][2] -

Salt Form: The mesylate (methanesulfonate) salt is used exclusively in pharmaceutical applications to enhance water solubility (approx. 200 mg/mL) compared to the free base.

Biosynthetic Pathway (The des Cluster)

The structural specificity of DFO is encoded by the desABCD gene cluster in Streptomyces pilosus. Understanding this pathway is critical for researchers exploring biosynthetic modifications.

Figure 1: Biosynthetic logic of the desABCD cluster.[3][4][5] DesD catalyzes the iterative condensation of HSC units to form the linear siderophore.[5]

Physicochemical Properties[1][6][7][8][9][10][11][12]

The efficacy of DFO is governed by its ionization states. The molecule acts as a diprotic acid regarding its hydroxamate groups, while the terminal amine provides a basic site.

Table 1: Core Physicochemical Data

| Property | Value | Context |

| Molecular Formula | Mesylate Salt | |

| Molecular Weight | 656.79 g/mol | High MW limits oral bioavailability |

| Solubility (Water) | ~200 mg/mL | Highly hydrophilic |

| pKa (Hydroxamate) | 8.3 – 9.0, 9.2 – 9.7 | Diprotic behavior; protons lost from -N(OH)- groups |

| pKa (Terminal Amine) | 10.7 | Protonated ( |

| Partition Coefficient | log P = -2.2 | Poor lipid solubility; requires parenteral admin |

Stability Profile

-

pH Sensitivity: DFO is susceptible to hydrolysis.

-

Acidic (pH < 2): Rapid amide bond hydrolysis.

-

Alkaline (pH > 10): Degradation via base-catalyzed hydrolysis.

-

Optimal: Aqueous solutions are most stable at pH 4.0 – 6.0 .

-

-

Temperature: Solutions degrade significantly at 37°C (>10% loss over 30 days). Store stock solutions at -20°C.

Chelation Thermodynamics & Kinetics

The Hexadentate Mechanism

Deferoxamine is a hexadentate ligand, meaning it utilizes six donor atoms to bind a single metal ion. The three hydroxamate groups (

-

Stoichiometry: 1:1 (DFO:Fe)

-

Binding Constant:

(Log K ~ 30.6) -

Selectivity:

-

: Extremely High (

-

: Negligible (

-

: Moderate (

-

: Extremely High (

Chelation Logic Diagram

Figure 2: The thermodynamic drive from reactive free iron to the metabolically inert Ferrioxamine complex.

Analytical Characterization Protocol

For research purity assessment, Reverse-Phase HPLC (RP-HPLC) is the standard. The following protocol ensures separation of the mesylate salt from potential degradation products (e.g., metabolites like aluminoxamine or hydrolytic fragments).

HPLC Method Parameters

-

Column: C18 (Octadecylsilyl), 5 µm, 250 x 4.6 mm (e.g., Spherisorb ODS-2).

-

Mobile Phase:

-

Buffer: 10 mM Phosphate Buffer (pH 3.5) or Formic Acid (for MS compatibility).

-

Organic: Acetonitrile (ACN).

-

Ratio: Gradient or Isocratic (typically 85:15 Buffer:ACN).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond absorption) or 430 nm (if post-column iron derivatization is used).

-

Sample Prep: Dissolve 10 mg DFO Mesylate in 10 mL mobile phase. Inject 20 µL.

Self-Validating Purity Check

To verify the integrity of your DFO stock:

-

Visual: Solution must be clear and colorless.

-

Colorimetric Test: Add 100 µL of 1 mM

to 1 mL of DFO solution. Instant development of a reddish-brown color (Ferrioxamine) confirms chelation activity. -

Chromatography: The DFO peak should appear at approx. 5-8 mins (depending on column length). Any peaks appearing <3 mins usually indicate hydrolysis products (amines).

References

-

PubChem. (2025). This compound | C26H52N6O11S.[1][6] National Library of Medicine. [Link]

- Crumbliss, A. L. (1991). Iron Bioavailability and Chelation. CRC Press. (Definitive source on Siderophore thermodynamics).

- Challis, G. L., & Ravel, J. (2000). Coelichelin, a new peptide siderophore encoded by the Streptomyces coelicolor genome: structure, biosynthesis and regulation. FEMS Microbiology Letters.

- Goodwin, J. F., & Whitten, C. F. (1965). Chelation of iron by desferrioxamine. Nature, 205, 281-283. (Seminal paper on binding constants).

Sources

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. uspnf.com [uspnf.com]

- 3. Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. This compound | 138-14-7 [chemicalbook.com]

Deferoxamine Mesylate: An In-depth Technical Guide to its Application as a Hypoxia-Mimetic Agent

This guide provides a comprehensive technical overview of deferoxamine mesylate (DFO) as a potent and widely utilized hypoxia-mimetic agent for researchers, scientists, and drug development professionals. It delves into the core mechanisms of action, provides detailed experimental protocols, and discusses critical considerations for its effective application in a laboratory setting.

Introduction: The Significance of Hypoxia-Mimetic Agents in Research

Cellular responses to low oxygen tension (hypoxia) are fundamental to a myriad of physiological and pathological processes, including embryonic development, wound healing, cancer progression, and ischemic diseases.[1][2] The master regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor-1 (HIF-1), a heterodimeric transcription factor.[2] Directly studying cellular responses under true hypoxic conditions can be technically challenging, requiring specialized incubators and precise gas control. Hypoxia-mimetic agents, such as this compound, offer a convenient and effective pharmacological alternative to create a "pseudo-hypoxic" state under normoxic conditions.[1][3]

DFO is a high-affinity iron chelator that has been FDA-approved for the treatment of iron overload for over half a century.[4][5] Its well-established safety profile and off-patent status make it an accessible tool for researchers.[5] Beyond its clinical applications, DFO has emerged as a cornerstone reagent in cell biology to investigate the signaling pathways and downstream effects of HIF-1 activation.[6][7]

Core Mechanism of Action: Iron Chelation to HIF-1α Stabilization

The primary mechanism by which DFO mimics hypoxia is through its potent iron-chelating properties.[8][9] Under normal oxygen levels (normoxia), the alpha subunit of HIF-1 (HIF-1α) is continuously synthesized but rapidly degraded. This degradation is mediated by a class of enzymes called prolyl hydroxylase domain proteins (PHDs).[10]

PHDs require oxygen, 2-oxoglutarate, and ferrous iron (Fe²⁺) as essential cofactors to hydroxylate specific proline residues on the HIF-1α subunit.[10] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1α leads to its ubiquitination and subsequent proteasomal degradation, keeping HIF-1α levels low.

Deferoxamine disrupts this process by chelating intracellular ferrous iron.[5][10] The depletion of this critical cofactor inactivates PHDs, preventing the hydroxylation of HIF-1α.[5][10] As a result, HIF-1α is no longer targeted for degradation and can accumulate in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit.[2] This active HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating a broad transcriptional response that mirrors the cellular adaptation to hypoxia.[1][2]

Signaling Pathway Diagram

Caption: Deferoxamine-mediated stabilization of HIF-1α.

Experimental Applications and Considerations

Deferoxamine is a versatile tool employed across various research fields to investigate the consequences of HIF-1α activation.

Key Research Applications:

-

Cancer Biology: To study tumor angiogenesis, metabolism, and metastasis, as HIF-1α is a key driver of these processes.[1]

-

Neurobiology: To investigate neuroprotective mechanisms in models of ischemic stroke and neurodegenerative diseases.[2][11]

-

Tissue Engineering and Regenerative Medicine: To promote angiogenesis and vascularization in engineered tissues and wound healing models.[5][7]

-

Immunology: To understand the role of hypoxia in immune cell function and inflammation.

Practical Considerations for In Vitro Use:

-

Solubility and Stability: this compound is freely soluble in water and cell culture media.[9] It is recommended to prepare fresh stock solutions, although aliquoted stocks stored at -20°C can be stable for a limited time.[12] Aqueous solutions are not recommended for storage for more than one day.[13]

-

Concentration and Incubation Time: The optimal concentration and duration of DFO treatment are cell-type dependent and should be empirically determined. A starting point for many cell lines is in the range of 100-200 µM for 4-24 hours.[14] It is crucial to perform a dose-response and time-course experiment to identify the optimal conditions that induce a robust HIF-1α response with minimal cytotoxicity.

-

Cytotoxicity: At higher concentrations or with prolonged exposure, DFO can induce apoptosis and inhibit DNA synthesis.[9][15] Therefore, it is essential to assess cell viability (e.g., using MTT or trypan blue exclusion assays) in parallel with HIF-1α activation studies.

Step-by-Step Experimental Protocols

Protocol for Inducing HIF-1α Stabilization in Cell Culture

This protocol provides a general framework for treating adherent mammalian cells with DFO to stabilize HIF-1α.

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.

-

Preparation of DFO Stock Solution:

-

Aseptically prepare a 100 mM stock solution of this compound in sterile, nuclease-free water.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Use the stock solution immediately or aliquot into sterile microcentrifuge tubes and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.[12]

-

-

Cell Treatment:

-

Aspirate the old culture medium from the cells.

-

Add fresh, pre-warmed complete culture medium containing the desired final concentration of DFO (e.g., 50, 100, 200 µM).

-

Include a vehicle-treated control (medium with an equivalent volume of sterile water).

-

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Harvesting and Downstream Analysis: After incubation, harvest the cells for downstream applications such as protein extraction for Western blotting or RNA isolation for qRT-PCR.

Protocol for Western Blot Analysis of HIF-1α

-

Protein Extraction:

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford).

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and volume with lysis buffer and Laemmli sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Experimental Workflow Diagram

Caption: A typical workflow for studying the effects of DFO.

Quantitative Data Summary

| Parameter | Recommended Range/Value | Notes |

| DFO Concentration | 50 - 400 µM | Cell-type dependent; perform a dose-response curve.[14] |

| Incubation Time | 4 - 24 hours | Time-course experiments are recommended to determine peak HIF-1α stabilization. |

| Stock Solution | 100 mM in sterile water | Prepare fresh or store at -20°C in small aliquots.[12] |

| Cell Confluency | 70 - 80% | Ensures optimal cell health and response to treatment. |

| Western Blot Loading | 20 - 40 µg total protein | Adjust as needed based on antibody sensitivity and protein expression levels. |

Off-Target Effects and Alternative Agents

While DFO is a powerful tool, it is essential to acknowledge its potential off-target effects, which primarily stem from its iron-chelating nature. These can include alterations in the activity of other iron-dependent enzymes and the induction of oxidative stress.[5][10] In some contexts, DFO has been shown to induce apoptosis independently of HIF-1α.[15]

Researchers should consider these potential confounding factors when interpreting their results. It is also good practice to validate key findings using alternative methods to induce a hypoxic response, such as:

-

Cobalt Chloride (CoCl₂): Another hypoxia-mimetic agent that substitutes for iron in the PHD active site, leading to its inactivation.[16][17]

-

Dimethyloxaloylglycine (DMOG): A cell-permeable 2-oxoglutarate analog that competitively inhibits PHDs.[3]

-

True Hypoxia: Exposure to low oxygen levels (e.g., 1% O₂) in a specialized hypoxic incubator.

Conclusion

This compound is a scientifically robust and accessible tool for mimicking cellular hypoxia. By understanding its mechanism of action, carefully optimizing experimental conditions, and being mindful of potential off-target effects, researchers can effectively leverage DFO to unravel the complex roles of the HIF-1 signaling pathway in health and disease. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently integrate DFO into their experimental repertoire.

References

-

What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved February 6, 2026, from [Link]

-

Deferoxamine. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

- Wang, G., et al. (2013). Deferoxamine enhances cell migration and invasion through promotion of HIF-1α expression and epithelial-mesenchymal transition in colorectal cancer. Oncology Letters, 6(5), 1517-1522.

-

Desferal® this compound for injection USP Vials Rx only Prescribing Information. (n.d.). U.S. Food and Drug Administration. Retrieved February 6, 2026, from [Link]

- Ran, Y., et al. (2015). Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia. International Journal of Developmental Neuroscience, 47(Pt A), 62-68.

- Shash, H., & Tuma, F. (2023). Deferoxamine. In StatPearls.

- Irizarry, D., et al. (2023). Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Frontiers in Medicine, 10, 1116298.

- Li, J., et al. (2016). Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice. Experimental Neurology, 280, 1-12.

- Irizarry, D., et al. (2023). Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Frontiers in Medicine, 10, 1116298.

- Kim, H. S., et al. (2006). Desferrioxamine, an Iron Chelator, Enhances HIF-1alpha Accumulation via cyclooxygenase-2 Signaling Pathway. Archives of Pharmacal Research, 29(1), 61-67.

- Zhou, Y., et al. (2021). Advances in Hypoxia-Inducible Factor-1 α Stabilizer Deferoxamine in Tissue Engineering. Frontiers in Bioengineering and Biotechnology, 9, 761184.

- Li, Y., et al. (2022). Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways. Oxidative Medicine and Cellular Longevity, 2022, 8996614.

- Liu, W., et al. (2007). Hypoxia-mimetic agents desferrioxamine and cobalt chloride induce leukemic cell apoptosis through different hypoxia-inducible factor-1alpha independent mechanisms. Apoptosis, 12(4), 693-703.

- Hayes, D. M., Reilly, R. M., & Lee, M. M. C. (1994). The Pharmaceutical Stability of this compound. The Canadian Journal of Hospital Pharmacy, 47(1), 9–14.

- Hirsilä, M., et al. (2003). Effect of desferrioxamine and metals on the hydroxylases in the oxygen sensing pathway. The FASEB Journal, 17(10), 1308-1310.

- Khadjevand, F., et al. (2022). Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine.

- Liu, X., et al. (2015). Effects of Desferoxamine-induced Hypoxia on Neuronal Human mu-Opioid Receptor Gene Expression. Journal of visualized experiments : JoVE, (103), 53139.

- Pradeep, H., et al. (2021). Hypoxia Mimetic Agents for Ischemic Stroke. Frontiers in Neuroscience, 15, 639932.

- Wang, Z., et al. (2022). Activation of HIF-1α/VEGF-A pathway by deferoxamine ameliorates retinal hypoxia in a rat subarachnoid hemorrhage model. Neuroreport, 33(15), 653-660.

-

Desferal (Deferoxamine): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved February 6, 2026, from [Link]

-

How to handle this compound (DFO) for cell culture? (2017, March 21). ResearchGate. Retrieved February 6, 2026, from [Link]

- El Hajj, H., et al. (2019). Effects of the Hypoxia-Mimetic Agents DFO and CoCl2 on HeLa-Fucci Cells. International journal of molecular sciences, 20(10), 2568.

- Hayes, D. M., Reilly, R. M., & Lee, M. M. C. (1994). The Pharmaceutical Stability of this compound. The Canadian Journal of Hospital Pharmacy, 47(1), 9–14.

-

Hypoxia mimetic agents, deferoxamine, and cobalt chloride induce PA... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Deferoxamine (injection route). (n.d.). Mayo Clinic. Retrieved February 6, 2026, from [Link]

- Chen, X., et al. (2024). Ferroptosis in gouty arthritis: a potential therapeutic strategy. Frontiers in Immunology, 15, 1348821.

-

Iron Balance Study of Deferasirox, Deferoxamine and the Combination of Both. (n.d.). ClinicalTrials.gov. Retrieved February 6, 2026, from [Link]

Sources

- 1. Oncology Reports [spandidos-publications.com]

- 2. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight in Hypoxia-Mimetic Agents as Potential Tools for Mesenchymal Stem Cell Priming in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Advances in Hypoxia-Inducible Factor-1 α Stabilizer Deferoxamine in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Chelating the valley of death: Deferoxamine’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Effects of Desferoxamine-induced Hypoxia on Neuronal Human mu-Opioid Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hypoxia-mimetic agents desferrioxamine and cobalt chloride induce leukemic cell apoptosis through different hypoxia-inducible factor-1alpha independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hypoxia Mimetic Agents for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 17. heraldopenaccess.us [heraldopenaccess.us]

Technical Guide: Deferoxamine Mesylate (DFO) for HIF-1α Stabilization

[1]

Executive Summary

This technical guide provides a rigorous framework for utilizing Deferoxamine mesylate (DFO) to stabilize Hypoxia-Inducible Factor-1α (HIF-1α) in in vitro models. Unlike physical hypoxia chambers, which limit oxygen availability, DFO acts as a "chemical hypoxia" agent by chelating intracellular iron, a mandatory cofactor for the prolyl hydroxylase domain (PHD) enzymes. This guide details the molecular mechanism, validated experimental protocols, and critical controls necessary to distinguish specific iron-dependent stabilization from non-specific toxicity.

Part 1: Molecular Mechanism

The Iron-PHD-VHL Axis

To understand DFO's utility, one must first understand the "destruction complex" it inhibits. Under normoxic conditions, HIF-1α is constitutively synthesized but rapidly degraded (

-

Normoxic Degradation: The enzymes PHD1-3 hydroxylate HIF-1α on specific proline residues (Pro402 and Pro564). This reaction requires three cofactors: Dioxygen (

) , 2-Oxoglutarate (2-OG) , and Ferrous Iron ( -

Recognition: Hydroxylated HIF-1α is recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex.

-

Degradation: pVHL poly-ubiquitinates HIF-1α, targeting it for proteasomal degradation.

DFO Mechanism of Action

DFO is a hexadentate siderophore with an extremely high affinity for ferric iron (

Figure 1: Mechanism of HIF-1α stabilization via DFO-mediated iron chelation.[2][3][4] DFO sequesters iron, inactivating PHDs and preventing VHL-mediated degradation.[4]

Part 2: Experimental Optimization & Comparison

Before beginning, researchers must choose the correct mimetic. DFO is distinct from Cobalt Chloride (

Comparative Analysis of Hypoxia Mimetics[6][7]

| Feature | Deferoxamine (DFO) | Cobalt Chloride ( | DMOG |

| Primary Mechanism | Iron Chelation (removes cofactor) | Competitive Inhibition (replaces Fe) | 2-Oxoglutarate Analogue |

| Specificity | High for iron-dependent enzymes | Low (affects non-heme iron enzymes) | Specific to 2-OG oxygenases |

| Toxicity | Moderate (dose-dependent apoptosis) | High (heavy metal toxicity) | Low to Moderate |

| Standard Conc. | |||

| Key Advantage | Clinically relevant (FDA approved) | Rapid stabilization | Metabolic stability |

| Key Limitation | Can induce ROS at high doses | Can deplete ascorbate | Expensive |

Dose-Response & Kinetics

-

Concentration Window: The effective window is narrow.

-

< 50

: Often insufficient for robust stabilization in many cancer lines. -

100-200

: Optimal for most adherent cell lines (HeLa, HEK293, MCF-7). -

> 500

: High risk of cytotoxicity and ROS-induced apoptosis, which confounds results.

-

-

Time Course:

-

HIF-1α Protein: Detectable within 1-2 hours; peaks at 4-8 hours.[5]

-

Downstream mRNA (VEGF, GLUT1): Requires 12-24 hours.

-

Part 3: Validated Experimental Protocol

Reagent Preparation

-

Stock Solution: Dissolve this compound in sterile, double-distilled water (

) to create a 100 mM stock. -

Storage: Aliquot into small volumes (e.g., 50

) and store at -20°C. Do not refreeze after thawing. DFO is sensitive to oxidation in solution.

Step-by-Step Workflow (Adherent Cells)

Figure 2: Workflow for DFO treatment. Note the divergence for protein vs. RNA endpoints.

1. Seeding

Seed cells (e.g.,

2. Treatment

-

Experimental Group: Aspirate old media. Add fresh media containing 100

DFO . -

Negative Control: Fresh media + Vehicle (

). -

Positive Control: Physical hypoxia (1%

) or -

Self-Validating Rescue Control (The "Iron Rescue"): Treat cells with 100

DFO + 100-

Rationale: If the effect is truly due to iron chelation, adding excess iron should saturate DFO and restore PHD activity, degrading HIF-1α. If HIF-1α remains high, the effect is off-target toxicity.

-

3. Incubation

-

For Protein (Western Blot): Incubate for 4 to 8 hours .

-

For RNA (qPCR): Incubate for 16 to 24 hours .

4. Lysis & Harvesting (CRITICAL STEP)

HIF-1α is rapidly degraded upon re-oxygenation or iron restoration.

-

Work on Ice: Perform all steps at 4°C.

-

Lysis Buffer: Use RIPA buffer supplemented with protease inhibitors.

-

Speed: Move from incubator to lysis as fast as possible.

-

Note on EDTA: Standard RIPA contains EDTA. While EDTA is a chelator, it is acceptable here as we want to prevent degradation during lysis.

Part 4: Downstream Validation

To confirm functional HIF-1α stabilization, do not rely on Western Blot alone. Verify transcriptional activity.[6]

Western Blotting

-

Target: HIF-1α (approx. 110-120 kDa).

-

Pattern: You should see a strong band in DFO samples and no band (or very faint) in Normoxia controls.

-

Rescue Check: The "Iron Rescue" sample should show significantly reduced HIF-1α compared to DFO alone.

qPCR Targets

Validate the transcriptional output by measuring canonical HRE-driven genes:

-

VEGF-A: Angiogenesis marker.

-

GLUT1 (SLC2A1): Glycolytic switch marker.

-

BNIP3: Mitophagy/autophagy marker.

References

-

Wang, G. L., & Semenza, G. L. (1993). Desferrioxamine induces erythropoietin gene expression and hypoxia-inducible factor 1 DNA-binding activity: implications for models of hypoxia signal transduction. Blood. Link

-

Jaakkola, P., et al. (2001). Targeting of HIF-alpha to the von Hippel-Lindau ubiquitylation complex by O2-regulated prolyl hydroxylation. Science. Link

-

Siddiq, A., et al. (2005). Hypoxia-inducible factor prolyl 4-hydroxylase inhibition.[1] A target for neuroprotection in the central nervous system.[1][7] Journal of Biological Chemistry. Link

-

Epstein, A. C., et al. (2001). C. elegans EGL-9 and mammalian homologs define a family of dioxygenases that regulate HIF by prolyl hydroxylation. Cell. Link

-

Botusan, I. R., et al. (2008). Stabilization of HIF-1alpha is critical to improve wound healing in diabetic mice. Proceedings of the National Academy of Sciences. Link

Sources

- 1. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]

- 5. docs.abcam.com [docs.abcam.com]

- 6. HIF-1α and VEGF Are Involved in Deferoxamine-Ameliorated Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Leveraging Deferoxamine Mesylate for the Interrogation of Iron Metabolism Pathways

Abstract

Iron is an indispensable element for a multitude of biological processes, yet its dysregulation is implicated in a wide range of pathologies. Deferoxamine mesylate (DFO), a hexadentate iron chelator with high affinity for ferric iron (Fe³⁺), has long been a cornerstone in the clinical management of iron overload.[1][2] Beyond its therapeutic applications, DFO has emerged as a powerful and versatile tool in the research laboratory, enabling the precise manipulation of cellular iron homeostasis to dissect the intricate pathways of iron metabolism. This guide provides an in-depth exploration of DFO's mechanisms and its practical application in studying two critical iron-dependent cellular processes: the hypoxia-inducible factor (HIF)-1α signaling pathway and ferroptosis. We offer field-proven insights, step-by-step protocols, and data interpretation strategies to empower researchers to confidently integrate DFO into their experimental designs.

Section 1: The Dual Nature of Iron in Cellular Biology

Iron is essential for life, acting as a critical cofactor for enzymes involved in oxygen transport, DNA synthesis, and cellular respiration.[3] However, this same redox activity makes free iron highly toxic. The Fenton reaction, involving ferrous iron (Fe²⁺), generates highly reactive hydroxyl radicals that can indiscriminately damage lipids, proteins, and nucleic acids.[4] To mitigate this, cells have evolved sophisticated systems to manage a transient, chelatable pool of iron known as the labile iron pool (LIP).[5] It is this pool that is biologically active and accessible for chelation by agents like DFO. Understanding and manipulating the LIP is central to studying iron's role in both health and disease.

Section 2: this compound (DFO): Mechanism of Action as a Research Tool

Deferoxamine, a siderophore produced by Streptomyces pilosus, functions by binding with high specificity to ferric iron, forming a stable, water-soluble complex called ferrioxamine.[1][2][6] This action effectively sequesters iron from the LIP, making it unavailable for biological reactions.[5] It is crucial to understand that DFO does not readily remove iron already incorporated into stable structures like hemoglobin or cytochromes.[5] This specificity is precisely what makes it an invaluable tool for studying the consequences of depleting the actively metabolic iron pool within cells.

By reducing intracellular iron availability, DFO triggers a cascade of cellular responses, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the inhibition of the iron-dependent cell death pathway, ferroptosis.[7][8][9]

Section 3: Simulating Hypoxia: DFO-Mediated Stabilization of HIF-1α

One of the most widespread research applications of DFO is its use as a hypoxia-mimetic agent.[10] Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously targeted for degradation. This process is mediated by prolyl hydroxylase domain (PHD) enzymes, which require O₂ and Fe²⁺ as cofactors to hydroxylate HIF-1α, marking it for ubiquitination and proteasomal destruction.[11][12]

Causality of DFO Action: By chelating intracellular iron, DFO effectively starves the PHD enzymes of their essential Fe²⁺ cofactor.[11] This inactivation of PHDs prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions.[11][13] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a host of genes involved in angiogenesis, glucose metabolism, and cell survival.[14]

Section 5: Core Methodologies and Protocols

Scientific integrity requires robust and reproducible protocols. The following methods have been validated for studying HIF-1α stabilization and ferroptosis using DFO.

Protocol 5.1: Cell Culture and DFO Treatment

This protocol provides a foundational workflow for treating cultured cells with DFO.

A. Reagent Preparation (Self-Validating System):

-

DFO Stock Solution: Prepare a 100 mM stock of this compound (e.g., from Sigma-Aldrich) in sterile, nuclease-free water.

-

Causality: DFO is water-soluble. Preparing a concentrated stock minimizes the volume of solvent added to cell cultures, preventing artifacts.

-

-

Aliquoting and Storage: Sterilize the stock solution through a 0.22 µm filter. Aliquot into small, single-use volumes in sterile microcentrifuge tubes and store at -20°C. [15] * Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. Using a fresh aliquot for each experiment ensures consistent potency. [15] B. Treatment Protocol:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.

-

DFO Addition: The next day, replace the medium with fresh medium containing the desired final concentration of DFO.

-

Expertise: A dose-response experiment is critical to determine the optimal concentration for your specific cell line and endpoint. See Table 1 for starting recommendations.

-

-

Incubation: Incubate cells for the desired duration (e.g., 4-24 hours for HIF-1α stabilization, 24-48 hours for ferroptosis rescue).

-

Harvesting: Proceed with harvesting cells for downstream analysis (e.g., protein extraction for Western Blot, flow cytometry for LIP measurement).

| Application | Cell Line Example | Typical Concentration Range | Typical Duration | Reference |

| HIF-1α Stabilization | HeLa, MCF-7, SH-SY5Y | 100 - 500 µM | 4 - 24 hours | [15][16] |

| Ferroptosis Inhibition | HT-1080, BJeLR | 50 - 200 µM | 24 - 48 hours | [8][9] |

| General Iron Chelation | Hepatoma cells | 100 µM | 24 hours | [17] |

Protocol 5.2: Western Blotting for HIF-1α Detection

Detecting HIF-1α can be challenging due to its rapid degradation. [18]This protocol is optimized for success.

-

Sample Preparation (Critical Step):

-

After DFO treatment, wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Scrape cells and collect the lysate.

-

Causality: Performing all steps on ice and using inhibitors is mandatory to prevent HIF-1α degradation by proteases and phosphatases post-lysis. * For best results, prepare nuclear extracts, as stabilized HIF-1α translocates to the nucleus. [19]2. Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE: Load 50-100 µg of total protein per lane onto an 8% Tris-glycine gel. [20] * Expertise: High protein load is necessary due to the low abundance of HIF-1α.

-

Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining. [19]5. Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20).

-

Primary Antibody: Incubate the membrane with a validated anti-HIF-1α antibody (e.g., NB100-105, Novus Biologicals) overnight at 4°C, diluted in blocking buffer. [19]7. Secondary Antibody & Detection: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect using an enhanced chemiluminescence (ECL) substrate.

Protocol 5.3: Measuring the Labile Iron Pool (LIP) with Calcein-AM

This method provides a quantitative measure of the intracellular chelatable iron pool.

-

Principle: Calcein-AM is a cell-permeable dye that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. The fluorescence of Calcein is quenched by binding to divalent metal ions, primarily Fe²⁺. [21]Adding a strong chelator pulls iron away from Calcein, resulting in de-quenching and an increase in fluorescence proportional to the LIP. [21][22]2. Cell Preparation: Treat cells with DFO or control vehicle as described in Protocol 5.1.

-

Calcein Loading: Wash cells and incubate them with 0.25 µM Calcein-AM in serum-free medium for 15-30 minutes at 37°C.

-

Measurement:

-

Wash cells to remove excess dye.

-

Measure the baseline fluorescence (F_base) using a fluorescence plate reader or flow cytometer (Excitation ~488 nm, Emission ~520 nm).

-

Add a saturating concentration of a cell-permeable iron chelator (e.g., 100 µM salicylaldehyde isonicotinoyl hydrazone, SIH) to fully de-quench Calcein.

-

Measure the maximum fluorescence (F_max) after a 10-15 minute incubation.

-

-

Data Interpretation: The LIP is proportional to the change in fluorescence (ΔF = F_max - F_base). Cells treated with DFO should exhibit a significantly lower ΔF compared to control cells, validating the chelation effect.

Protocol 5.4: Assessing Ferroptosis via Lipid Peroxidation

The hallmark of ferroptosis is the accumulation of lipid ROS. [23]This can be measured using fluorescent probes.

-

Principle: C11-BODIPY™ 581/591 is a ratiometric fluorescent probe that intercalates into cellular membranes. [23]Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~590 nm) to green (~510 nm).

-

Cell Treatment: Induce ferroptosis using an agent like Erastin or RSL3. In a parallel control group, co-treat with the inducer and DFO (100 µM).

-

Probe Loading: In the final 30-60 minutes of treatment, load cells with 2.5 µM C11-BODIPY™ 581/591.

-

Analysis:

-

Wash cells with PBS.

-

Analyze immediately using flow cytometry or fluorescence microscopy.

-

Data Interpretation: An increase in the green/red fluorescence ratio indicates lipid peroxidation. The DFO-treated group should show a significant attenuation of this ratio compared to the group treated with the ferroptosis inducer alone, confirming DFO's inhibitory effect. [24]

-

Section 6: Conclusion and Future Directions

This compound is more than a clinical drug; it is a precision tool that allows for the targeted depletion of the labile iron pool, providing invaluable insights into cellular metabolism. By understanding its mechanism of action and employing robust, self-validating protocols, researchers can confidently probe the roles of iron in hypoxia signaling, regulated cell death, and beyond. The methodologies described herein provide a solid foundation for investigating these pathways and serve as a launchpad for further discoveries in the ever-expanding field of iron biology.

References

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Desferal® this compound for injection USP Vials Rx only Prescribing Information. Retrieved from [Link]

-

Ke, Q., & Costa, M. (2023). Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Frontiers in Medicine, 10, 1107502. Retrieved from [Link]

-

Kim, J. L., et al. (2006). Desferrioxamine, an Iron Chelator, Enhances HIF-1alpha Accumulation via cyclooxygenase-2 Signaling Pathway. Journal of Cellular Biochemistry, 97(5), 1059-1068. Retrieved from [Link]

-

Guo, Y. J., et al. (2010). Neuroprotection of deferoxamine on rotenone-induced injury via accumulation of HIF-1 alpha and induction of autophagy in SH-SY5Y cells. Neuroscience International, 47(1), 61-68. Retrieved from [Link]

-

DeLuca, J. M., & Bloomsburg, S. (2023). Deferoxamine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Spivak, J. L. (2024). Mechanisms and Therapeutic Potential of Nutritional Immunity. Pathogens, 13(2), 176. Retrieved from [Link]

-

Wang, Y., et al. (2021). Deferoxamine reduces endothelial ferroptosis and protects cerebrovascular function after experimental traumatic brain injury. Neural Regeneration Research, 16(11), 2269-2275. Retrieved from [Link]

-

Lee, J. Y., & Dixon, S. J. (2024). Brief guide to detecting ferroptosis. Developmental Cell, 59(1), 1-3. Retrieved from [Link]

-

Dong, H., et al. (2011). Iron Depletion by Deferoxamine Up-Regulates Glucose Uptake and Insulin Signaling in Hepatoma Cells and in Rat Liver. The American Journal of Pathology, 178(5), 2279–2289. Retrieved from [Link]

-

Prus, E., & Fibach, E. (2008). Flow Cytometry Measurement of the Labile Iron Pool in Human Hematopoietic Cells. Cytometry Part A, 73(1), 45-51. Retrieved from [Link]

-

Wang, Y., et al. (2012). Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia. Neuroscience Letters, 514(2), 193-198. Retrieved from [Link]

-

Hoff, P., et al. (2020). HIF-stabilization prevents delayed fracture healing. bioRxiv. Retrieved from [Link]

-

De Domenico, I., et al. (2008). Iron Chelation by Deferoxamine Induces Autophagy. Blood, 112(11), 2959. Retrieved from [Link]

-

ResearchGate. (2014). What is the best technique to measure labile iron pool in cell lines? Retrieved from [Link]

-

El-Derany, M. O., et al. (2018). High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines. Bioinorganic Chemistry and Applications, 2018, 5614046. Retrieved from [Link]

-

Zhang, Z., et al. (2021). Advances in HIF-1α Stabilizer Deferoxamine in Tissue Engineering. Journal of Tissue Engineering, 12. Retrieved from [Link]

-

Singh, N., et al. (2023). ROS induced lipid peroxidation and their role in ferroptosis. Frontiers in Cell and Developmental Biology, 11, 1223308. Retrieved from [Link]

-

Yao, X., et al. (2021). Deferoxamine promotes recovery of traumatic spinal cord injury by inhibiting ferroptosis. Neural Regeneration Research, 16(8), 1530-1536. Retrieved from [Link]

-

ResearchGate. (2017). How to handle this compound (DFO) for cell culture? Retrieved from [Link]

-

Cabantchik, Z. I., et al. (2013). Labile iron in cells and body fluids: physiology, pathology, and pharmacology. Frontiers in Pharmacology, 4, 114. Retrieved from [Link]

-

Wikipedia. (n.d.). Deferoxamine. Retrieved from [Link]

-

ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot? Retrieved from [Link]

-

Xu, G., et al. (2023). Deferoxamine Mitigates Ferroptosis and Inflammation in Hippocampal Neurons After Subarachnoid Hemorrhage by Activating the Nrf2/TXNRD1 Axis. Neurotherapeutics, 20(6), 1338-1353. Retrieved from [Link]

-

Biocompare. (2025). Ferroptosis Markers and Detection. Retrieved from [Link]

-

ACS Sensors. (2025). Tracking Intracellular Labile Iron with a Genetically Encoded Fluorescent Reporter System Based on Protein Stability. Retrieved from [Link]

-

ResearchGate. (2023). Identification of essential sites of lipid peroxidation in ferroptosis. Retrieved from [Link]

-

Frontiers Media S.A. (2024). Ferroptosis in gouty arthritis: a potential therapeutic strategy. Retrieved from [Link]

-

American Society of Hematology. (2003). Fluorescence measurements of the labile iron pool of sickle erythrocytes. Retrieved from [Link]

-

Bio-Techne. (n.d.). Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis. Retrieved from [Link]

-

Zhou, Y., et al. (2022). Deferoxamine Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis and Activating the Nrf2 Pathway. Oxidative Medicine and Cellular Longevity, 2022, 6933933. Retrieved from [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ashpublications.org [ashpublications.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Deferoxamine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Deferoxamine reduces endothelial ferroptosis and protects cerebrovascular function after experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deferoxamine Alleviates Osteoarthritis by Inhibiting Chondrocyte Ferroptosis and Activating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]

- 12. Neuroprotection of deferoxamine on rotenone-induced injury via accumulation of HIF-1 alpha and induction of autophagy in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HIF-stabilization prevents delayed fracture healing | bioRxiv [biorxiv.org]

- 14. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Iron Depletion by Deferoxamine Up-Regulates Glucose Uptake and Insulin Signaling in Hepatoma Cells and in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.abcam.com [docs.abcam.com]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. researchgate.net [researchgate.net]

- 21. Flow cytometry measurement of the labile iron pool in human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

- 23. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ferroptosis Research Solutions | Thermo Fisher Scientific - HK [thermofisher.com]

Investigating the Antioxidant Properties of Deferoxamine Mesylate: A Technical Guide for Researchers

Introduction: Beyond Iron Chelation, a Potent Antioxidant Strategy

Deferoxamine mesylate (DFO), a hexadentate iron chelator, is a well-established therapeutic agent for iron overload conditions.[1][2] However, its clinical and research applications extend far beyond simple iron removal. DFO is increasingly recognized for its potent antioxidant properties, which are intrinsically linked to its primary mechanism of action.[3][4] This technical guide provides an in-depth exploration of the antioxidant characteristics of DFO, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism, experimental validation, and practical applications. We will delve into the causality behind its antioxidant effects and provide detailed, field-proven protocols for its investigation.

The core of DFO's antioxidant capacity lies in its high affinity for ferric iron (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine that is readily excreted from the body.[1][5] This chelation of free or loosely bound iron is the critical step in preventing iron-mediated oxidative damage.[5] Pathological conditions such as ischemia-reperfusion injury, neurodegenerative diseases, and acute iron toxicity are often characterized by an excess of reactive oxygen species (ROS), and iron plays a pivotal role in the propagation of this damaging cascade.[6][7][8]

The Mechanistic Cornerstone: Inhibition of the Fenton Reaction

The primary pathway through which DFO exerts its antioxidant effect is by inhibiting the Fenton and Haber-Weiss reactions.[9] In the presence of free iron, particularly ferrous iron (Fe²⁺), hydrogen peroxide (H₂O₂) is converted into the highly reactive and damaging hydroxyl radical (•OH). This catalytic cycle, known as the Fenton reaction, is a major contributor to oxidative stress and subsequent cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[6][8]

By sequestering ferric iron (Fe³⁺), DFO prevents its reduction to Fe²⁺, thereby starving the Fenton reaction of its essential catalyst.[9] This preventative antioxidant mechanism is a key differentiator from classical radical scavenging antioxidants. Instead of quenching existing radicals, DFO prevents their formation at the source.

Caption: Inhibition of the Fenton Reaction by Deferoxamine.

Experimental Validation of Antioxidant Properties

To quantitatively assess the antioxidant potential of DFO, a series of well-established in vitro assays can be employed. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.

-

This compound Stock Solution (10 mM): Dissolve 65.68 mg of DFO in 10 mL of deionized water.[2] Further dilutions should be prepared in methanol to the desired concentration range (e.g., 10 µM to 1 mM).

-

Positive Control: Ascorbic acid or Trolox solution in methanol (similar concentration range as DFO).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the DFO solution.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the DFO solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance at 517 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of DFO required to scavenge 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is proportional to the antioxidant's concentration.

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2] This generates the ABTS•⁺ radical.

-

On the day of the assay, dilute the ABTS•⁺ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

-

This compound Solutions: Prepare as described in the DPPH assay protocol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of various concentrations of the DFO solution.

-

Add 180 µL of the ABTS•⁺ working solution to each well.

-

For the blank, add 20 µL of the solvent (methanol or PBS) instead of the DFO solution.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.[1]

-

-

Data Analysis:

-

Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC₅₀ value from the dose-response curve.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Experimental Protocol:

-

Induction of Lipid Peroxidation:

-

Prepare a tissue homogenate (e.g., from brain or liver) or a liposome suspension.

-

Induce lipid peroxidation by adding an iron-based pro-oxidant system (e.g., FeSO₄ and ascorbic acid).

-

In the test groups, pre-incubate the sample with various concentrations of DFO before adding the pro-oxidant.

-

-

Reagent Preparation:

-

TCA Solution (10% w/v): Dissolve 10 g of trichloroacetic acid in 100 mL of deionized water.

-

TBA Solution (0.67% w/v): Dissolve 0.67 g of thiobarbituric acid in 100 mL of deionized water (may require gentle heating to dissolve).

-

-

Assay Procedure:

-

To 100 µL of the reaction mixture (from step 1), add 200 µL of ice-cold 10% TCA to precipitate proteins.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 3000 x g for 15 minutes.

-

Transfer 200 µL of the supernatant to a new tube.

-

Add 200 µL of 0.67% TBA solution.

-

Incubate in a boiling water bath for 10 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Data Analysis:

-

A standard curve can be generated using 1,1,3,3-tetramethoxypropane, which hydrolyzes to form MDA.

-

The results are expressed as nmol of MDA per mg of protein.

-

Compare the MDA levels in the DFO-treated groups to the control group (with induced peroxidation but no DFO) to determine the percentage of inhibition.

-

Caption: General workflow for in vitro antioxidant capacity assays.

Quantitative Data Summary

The effective concentration of DFO can vary depending on the experimental system. The following table provides a general reference for concentrations used in in vitro studies.

| Parameter | This compound | Reference |

| In Vitro Antioxidant Assays | 10 µM - 1 mM | |

| Cell Culture Studies | 30 - 120 µM | [5] |

Note: The optimal concentration should be determined empirically for each specific application.

Trustworthiness: The Imperative of Self-Validating Systems

The reliability of any experimental data hinges on the integrity of the methodology. The protocols described herein are designed to be self-validating through the consistent use of controls:

-

Negative Control (Blank): This contains all reagents except the test compound (DFO). It establishes the baseline absorbance and ensures that the solvent does not interfere with the assay.

-

Positive Control: A known antioxidant, such as ascorbic acid or Trolox, is run in parallel. This validates that the assay is performing correctly and provides a benchmark against which to compare the activity of DFO.

By adhering to these principles, researchers can ensure the generation of robust and trustworthy data on the antioxidant properties of this compound.

Conclusion: A Versatile Tool in Oxidative Stress Research

This compound's role as a potent antioxidant is a direct consequence of its well-defined iron-chelating properties. By preventing the formation of highly destructive hydroxyl radicals, DFO offers a powerful tool for mitigating oxidative stress in a variety of research and clinical settings. The experimental protocols detailed in this guide provide a solid framework for the accurate and reliable investigation of these properties. As our understanding of the intricate role of iron in oxidative stress-related pathologies continues to grow, the therapeutic and research potential of this compound as a targeted antioxidant will undoubtedly expand.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

-

Clinicaltrials.eu. (n.d.). Deferoxamine – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

AHA Journals. (2008, December 8). This compound | Stroke. Retrieved from [Link]

-

PubMed. (2002). Deferoxamine attenuates iron-induced oxidative stress and prevents mitochondrial aggregation and alpha-synuclein translocation in SK-N-SH cells in culture. Retrieved from [Link]

-

NCBI Bookshelf - NIH. (2023, May 22). Deferoxamine. Retrieved from [Link]

-

NIH. (2021, November 30). Deferoxamine Treatment Improves Antioxidant Cosmeceutical Formulation Protection against Cutaneous Diesel Engine Exhaust Exposure. Retrieved from [Link]

-

PubMed - NIH. (n.d.). Inhibition of peroxidase-catalyzed reactions by deferoxamine. Retrieved from [Link]

-

Frontiers. (2023, February 14). Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Retrieved from [Link]

-

MDPI. (n.d.). Targeting Pro-Oxidant Iron with Deferoxamine as a Treatment for Ischemic Stroke: Safety and Optimal Dose Selection in a Randomized Clinical Trial. Retrieved from [Link]

-

Frontiers. (n.d.). Ferroptosis in gouty arthritis: a potential therapeutic strategy. Retrieved from [Link]

-

CCS Chemistry. (2022, March 18). Carrier-Free Deferoxamine Nanoparticles against Iron Overload in Brain. Retrieved from [Link]

-

PubMed. (n.d.). Unlocking the potential of deferoxamine: a systematic review on its efficacy and safety in alleviating myocardial ischemia-reperfusion injury in adult patients following cardiopulmonary bypass compared to standard care. Retrieved from [Link]

-

PubMed Central - NIH. (n.d.). Targeting Pro-Oxidant Iron with Deferoxamine as a Treatment for Ischemic Stroke: Safety and Optimal Dose Selection in a Randomized Clinical Trial. Retrieved from [Link]

-

MDPI. (n.d.). Antioxidant Activity of Deferasirox and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. Retrieved from [Link]

Sources

- 1. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 2. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. zen-bio.com [zen-bio.com]

- 9. cosmobiousa.com [cosmobiousa.com]

Deferoxamine Mesylate: Mechanistic Control of Reactive Oxygen Species

Executive Summary

Deferoxamine mesylate (DFO) is a siderophore-derived iron chelator that functions as a critical modulator of oxidative stress. Beyond its primary indication for iron overload (hemochromatosis), DFO exerts a potent antioxidant effect by physically sequestering labile iron pools (LIP), thereby arresting the Fenton reaction. Simultaneously, DFO acts as a hypoxia-mimetic agent by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1

Mechanistic Foundations

The Thermodynamics of Fenton Inhibition

The primary mechanism by which DFO mitigates Reactive Oxygen Species (ROS) is the chelation of ferric iron (

-

Stoichiometry & Structure: DFO acts as a hexadentate ligand , binding

in a strict 1:1 molar ratio .[2] It utilizes three hydroxamate groups to occupy all six coordination sites of the iron ion, forming a stable octahedral complex (ferrioxamine). -

Thermodynamic Stability: The stability constant (

) of the DFO- -

Redox Inertness: Unlike chelators such as EDTA or citrate, which maintain iron in a soluble, redox-active state capable of cycling, DFO "cages" the iron. This steric shielding raises the reduction potential of the

couple, rendering the iron thermodynamically unfavorable for reduction by superoxide (

HIF-1 Stabilization and Metabolic Reprogramming

DFO functions as a prolyl hydroxylase domain (PHD) inhibitor. PHDs are iron-dependent dioxygenases that target HIF-1

-

Mechanism: PHDs require

as a cofactor. DFO chelates the intracellular labile iron pool, depriving PHDs of their catalytic core. -

Outcome: HIF-1

escapes hydroxylation and ubiquitination, accumulating in the nucleus even in the presence of oxygen (pseudohypoxia). -

ROS Modulation: Stabilized HIF-1

upregulates genes such as VEGF (angiogenesis), GLUT1 (glucose metabolism), and BNIP3 (mitophagy), shifting cellular metabolism away from oxidative phosphorylation (a major source of mitochondrial ROS) toward glycolysis.

Pathway Visualization

The following diagram illustrates the dual mechanism of DFO: direct chemical inhibition of the Fenton reaction and biological signaling via HIF-1

Caption: DFO blocks hydroxyl radical formation via iron sequestration and activates survival signaling via HIF-1

Experimental Methodologies

In Vitro ROS Assessment Protocol (Flow Cytometry)

Objective: Quantify the reduction of intracellular ROS in HUVECs or neuronal cells treated with DFO under oxidative stress conditions.

Reagents:

-

DCFDA (2',7'-dichlorofluorescin diacetate) or DHE (Dihydroethidium).

-

This compound (reconstituted in sterile

). -

Hydrogen Peroxide (

) or Ferric Ammonium Citrate (FAC) as stressors.

Protocol:

-

Seeding: Seed cells (

cells/well) in 6-well plates; incubate for 24h. -

Pre-treatment (Critical Step):

-

Treat experimental group with DFO (10–100

) for 2–4 hours prior to stress induction. -

Rationale: DFO requires time to permeate cells (via endocytosis) and equilibrate with the labile iron pool.

-

-

Stress Induction: Add

(e.g., 200-

Control 1: Vehicle only (Baseline).

-

Control 2: Stressor only (Positive Control).

-

Control 3: DFO only (Toxicity Check).

-

-

Staining: Wash cells with PBS. Incubate with

DCFDA for 30 min at 37°C in the dark. -

Analysis: Harvest cells and analyze via flow cytometry (Ex/Em: 485/535 nm).

-

Validation: The Positive Control must show >2-fold increase in Mean Fluorescence Intensity (MFI) over Baseline. DFO treatment should significantly attenuate this shift.

-

In Vivo Ischemia-Reperfusion Workflow

Objective: Assess DFO efficacy in a murine model of cardiac or cerebral ischemia-reperfusion (I/R).

Pharmacokinetics Note: DFO has a short plasma half-life (

-

Administration: Use an osmotic minipump or fractionated IP injections.

-

Dosage: 100 mg/kg/day (common murine dose).

-

Timing: Initiate 30 minutes prior to reperfusion to ensure high plasma levels during the "oxidative burst" phase of reperfusion.

-

-

Tissue Processing:

-

Harvest tissue 24h post-reperfusion.

-

ROS Detection: Flash freeze in liquid nitrogen. Use DHE staining on cryosections.

-

Iron Quantification: Perform Perls' Prussian Blue staining to visualize iron deposits.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for in vitro validation of DFO antioxidant efficacy.

Data Presentation

Comparative Chelation Efficacy

The following table contrasts DFO with other common chelators, highlighting why DFO is superior for preventing Fenton chemistry.

| Chelator | Stoichiometry (Ligand:Fe) | Stability Constant ( | Effect on Fenton Reaction | Mechanism |

| Deferoxamine (DFO) | 1:1 | 30.6 | Inhibits | Hexadentate "caging"; prevents |

| EDTA | 1:1 | 25.1 | Promotes | Maintains Fe solubility; open coordination sites allow redox cycling. |

| Citrate | Variable | ~11.4 | Promotes | Weak binding; keeps Fe soluble and reactive. |

| Deferiprone | 3:1 | ~35 (cumulative) | Inhibits | Requires high concentration (3:1 ratio) for full coverage. |

Expected Quantitative Outcomes

Based on validated literature (see References):

-

ROS Reduction: DFO treatment (100

) typically yields a 40–60% reduction in DCFDA fluorescence compared to -

HIF-1

Accumulation: Nuclear HIF-1 -

Cell Viability: In

-induced apoptosis models, DFO pre-treatment restores cell viability from ~40% (untreated) to >80% .

Therapeutic Implications & Challenges[6][7]

Neuroprotection & Stroke

In hemorrhagic stroke, hemoglobin degradation releases massive amounts of free iron. DFO crosses the blood-brain barrier (albeit with limited efficiency, often requiring high doses or modified delivery) and chelates this iron, significantly reducing neuronal ferroptosis and peri-hematomal edema.

Wound Healing

DFO is applied topically or via transdermal patches to chronic wounds (e.g., diabetic ulcers). By stabilizing HIF-1

Challenges

-

Pharmacokinetics: The short half-life necessitates continuous infusion or novel delivery systems (e.g., PEGylated DFO, hydrogels).

-

Toxicity: High-dose DFO can cause neurotoxicity (auditory/visual) and pulmonary toxicity. Monitoring of therapeutic indices is required.[4]

References

-

Mechanism of Action & Kinetics

-

HIF-1

& ROS Signaling: -

Therapeutic Applications (Stroke & Wounds)

-

Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Frontiers in Pharmacology. Link

-

Targeting Pro-Oxidant Iron with Deferoxamine as a Treatment for Ischemic Stroke. PubMed Central. Link

-

Inhibition of hydroxyl radical formation with desferrioxamine significantly increased endothelial cell survival...[9] ResearchGate.[1][10] Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and efficacy of deferoxamine in iron-overloaded hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Targeting Iron and Hypoxia: A Technical Guide to Deferoxamine Mesylate in Neuroprotection

Executive Summary: The "Dirty" Drug with a Precision Mechanism

Deferoxamine (DFO) Mesylate is often dismissed as an "old" drug—a siderophore originally isolated from Streptomyces pilosus in the 1960s for thalassemia. However, in the context of neuroprotection, it represents a dual-engine therapeutic . It does not merely strip iron; it actively reprograms the neuronal survival response.

For the drug development professional, the value of DFO lies in this duality:

-

Immediate Cytoprotection: Chelation of labile iron (

) to halt the Fenton reaction. -

Transcriptional Reprogramming: Inhibition of Prolyl Hydroxylases (PHDs), stabilizing HIF-1

to induce a "hypoxia-mimetic" regenerative state (VEGF, EPO, BDNF) without actual oxygen deprivation.

This guide moves beyond the basics, offering a critical analysis of the i-DEF clinical data, validated experimental workflows, and the intranasal delivery frontier.

Mechanistic Foundation: The Iron-HIF Axis

To effectively study DFO, one must understand that it targets two distinct temporal phases of injury.

The Fenton Interception (Minutes to Hours)

In hemorrhagic stroke (ICH) or Traumatic Brain Injury (TBI), hemoglobin degradation releases free heme and

The PHD/HIF-1 Switch (Hours to Days)

This is the more sophisticated mechanism. Prolyl Hydroxylase Domain (PHD) enzymes constitutively degrade Hypoxia-Inducible Factor-1

-

DFO Action: By chelating the iron at the PHD catalytic center, DFO inactivates PHD.

-

Result: HIF-1

stabilizes, translocates to the nucleus, and dimerizes with HIF-1 -

Output: Upregulation of neuroprotective genes (EPO, VEGF) and glycolytic enzymes.

Visualization: The Dual-Engine Mechanism

Figure 1: DFO acts as a checkpoint inhibitor for both oxidative stress (left branch) and HIF-1

Preclinical & Clinical Evidence Landscape

The translational gap for DFO has been defined by the i-DEF trial . While preclinical models show robust efficacy, human trials revealed that patient selection (hematoma volume) is critical.

Key Preclinical Data (Summary)

| Model | Species | Dosing Regimen | Key Outcome | Mechanism Cited |

| ICH (Collagenase) | Rat | 100 mg/kg IP, q12h x 3 days | Reduced brain edema by 50%; improved behavioral score. | Iron chelation; reduced ferritin upregulation. |

| Ischemic Stroke (MCAO) | Mouse | 200 mg/kg IP, single dose | Reduced infarct volume; increased EPO expression. | HIF-1 |

| Alzheimer's (APP/PS1) | Mouse | Intranasal (IN) | Reduced A | P38/HIF-1 |

| TBI (CCI) | Rat | 100 mg/kg IP | Attenuated hippocampal neuron loss. | Autophagy induction via HIF-1 |

The i-DEF Trial Reality (Human Data)

The Phase 2 i-DEF trial (Intracerebral Hemorrhage Deferoxamine) provided a crucial lesson in "Goldilocks" patient selection.

-

The Protocol: 32 mg/kg/day IV for 3 consecutive days.

-

The Result: No significant benefit in the overall population.

-

The Post-Hoc Insight: Patients with moderate hematoma volumes (10–30 mL) showed significant benefit.

-

Small bleeds: Spontaneous recovery masks drug effect.

-

Massive bleeds: Primary mechanical injury outweighs secondary iron toxicity.

-

Takeaway: Future studies must stratify by injury severity.

-

Validated Experimental Protocols

In Vitro: The Hemin-Toxicity Model (ICH Mimic)

Objective: Assess neuroprotection against hemoglobin breakdown products.

Reagents:

-

Deferoxamine Mesylate: Dissolve in PBS. Note: DFO is light-sensitive; prepare fresh and protect from light.

-

Hemin: Dissolve in 0.1 M NaOH, then adjust to pH 7.4.

Workflow:

-

Culture: Plate SH-SY5Y or primary cortical neurons (2x10^4 cells/well).

-

Pre-treatment (Validation Step): Treat with DFO (10–100

M) for 2 hours before insult.-

Why? DFO needs time to enter the cell and inhibit PHDs if you are testing the HIF mechanism.

-

-

Insult: Add Hemin (typically 50–80

M). Incubate for 24 hours. -

Assay:

-

Viability: CCK-8 or LDH release.

-

Mechanistic Check (Western Blot): Probe for HIF-1

(should be elevated in DFO group) and Ferritin (should be reduced).[1]

-

In Vivo: Intranasal Delivery (Bypassing the BBB)

Systemic DFO has a short half-life (20 mins) and poor BBB penetration. Intranasal (IN) delivery is the superior method for neuroprotection studies.

Protocol (Mouse Model):

-

Formulation: Dissolve DFO Mesylate in saline to 100 mg/mL.

-

Anesthesia: Light isoflurane (the animal must be breathing rhythmically to inhale the droplet).

-

Administration:

-

Place mouse in supine position.

-

Pipette 3

L per nostril (alternating). -

Wait 2 minutes between drops to allow absorption into the olfactory epithelium.

-

Total Dose: Aim for ~6 mg/kg (far lower than systemic, but higher brain concentration).

-

-

Validation: Harvest olfactory bulb and cortex at 30 mins. Measure DFO concentration via HPLC or assess HIF-1

levels.

The Pharmacokinetic Challenge: Nose-to-Brain

The major hurdle for DFO is the Blood-Brain Barrier. Being hydrophilic and roughly 600 Da, it does not cross the BBB efficiently via passive diffusion.

Visualization: Delivery Routes Comparison

Figure 2: Intranasal delivery utilizes the olfactory and trigeminal nerve pathways to bypass the BBB, increasing CNS bioavailability while reducing systemic toxicity.

References

-

Selim, M. et al. (2019).[3][4] this compound in patients with intracerebral haemorrhage (i-DEF): a multicentre, randomised, placebo-controlled, double-blind phase 2 trial.[3][5] The Lancet Neurology.[3] Link

-

Keep, R. F. et al. (2012). Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage.[3][6][7] Translational Stroke Research. Link

-

Hanson, L. R. et al. (2009). Intranasal Deferoxamine Provides Increased Brain Exposure and Significant Protection in Rat Ischemic Stroke.[8] Journal of Pharmacology and Experimental Therapeutics. Link

-

Guo, C. et al. (2013). Intranasal deferoxamine attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice. Frontiers in Aging Neuroscience. Link

-

Dixon, S. J. et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell. Link

-

Karuppagounder, S. S. et al. (2016). Therapeutic targeting of oxygen-sensing prolyl hydroxylases abrogates ATF4-dependent neuronal death and improves outcomes after brain hemorrhage in mice. Science Translational Medicine. Link

Sources

- 1. Frontiers | Intranasal deferoxamine attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice [frontiersin.org]

- 2. Mechanisms of Intranasal Deferoxamine in Neurodegenerative and Neurovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Iron Neurotoxicity and Protection by Deferoxamine in Intracerebral Hemorrhage [frontiersin.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. The Effect of Deferoxamine on Outcome According to Baseline Hematoma Volume: A Post-hoc Analysis of the i-DEF Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intranasal Deferoxamine Provides Increased Brain Exposure and Significant Protection in Rat Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Deferoxamine Mesylate: A Technical Guide to its Dual Role in Apoptosis and Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deferoxamine Mesylate - Beyond Iron Chelation